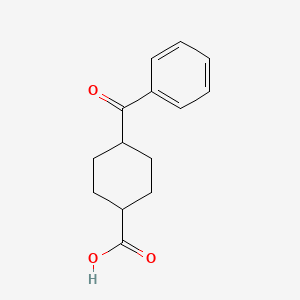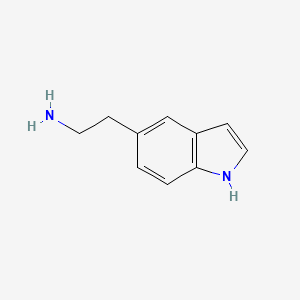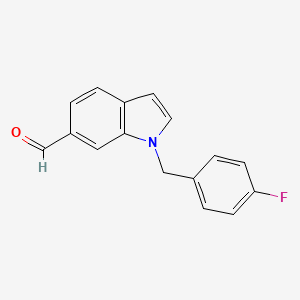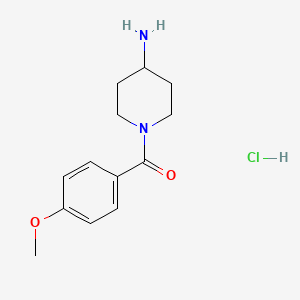
(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxyphenyl group and a methanone group .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. This process also involves density functional theory (DFT) calculations for structural optimization and analysis of stability and charge transfer (FathimaShahana & Yardily, 2020).
Potential in Medical Imaging
- A related compound was synthesized for use as a PET imaging agent in Parkinson's disease research. This process demonstrates the potential application of similar compounds in medical diagnostics and research (Wang, Gao, Xu, & Zheng, 2017).
Antifungal Activity
- Novel derivatives of this compound have shown promising effects in antifungal activity studies. This indicates potential for developing new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Antimicrobial Activity
- Synthesis and evaluation of similar compounds have shown interesting antimicrobial activity. This highlights the potential for this compound in the development of new antimicrobial agents (Chaudhari, 2012).
Application in Nonlinear Optical Materials
- A derivative of this compound was used in the synthesis of nonlinear optical (NLO) materials, showing potential applications in photonics and electronics (Revathi, Jonathan, Sathya, & Usha, 2018).
Molecular Docking Studies
- Molecular docking studies have been carried out on similar compounds to understand their interaction with biological targets, which is crucial for drug discovery and development (Shahana & Yardily, 2020).
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-8-6-11(14)7-9-15;/h2-5,11H,6-9,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHMHZNBSHZACM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

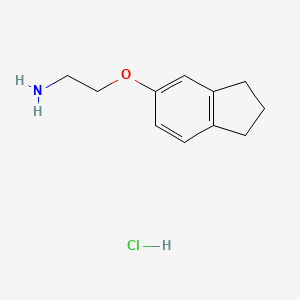
![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)
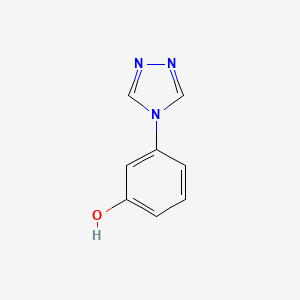
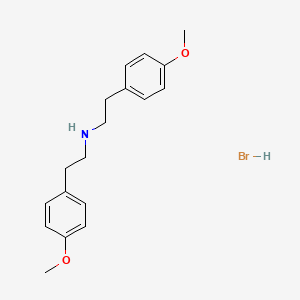
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)

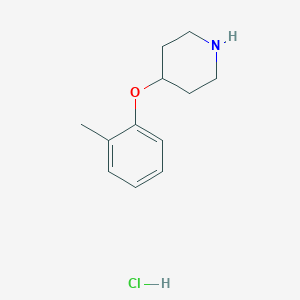

![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)
